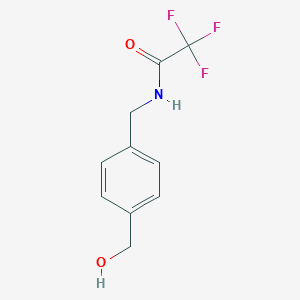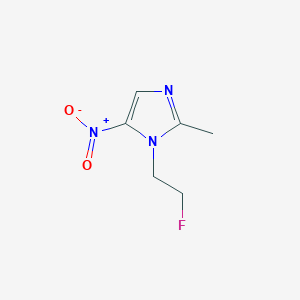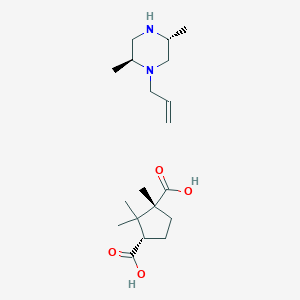
3,4-Dibutoxy-3-cyclobutene-1,2-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclobutene diones involves innovative pathways and methodologies. For instance, new routes have been explored for synthesizing lower homologues of mycotoxins, involving acid-catalyzed hydrolysis of [2+2]-cycloadducts, showcasing a common synthesis strategy for cyclobutene diones (Belluš et al., 1980). Additionally, novel cyclobutenodehydroannulenes have been prepared as precursors to cyclocarbons, utilizing reactions between dichloro-cyclobutene diones and alkynes, highlighting the synthetic versatility of these compounds (Rubin et al., 1990).
Molecular Structure Analysis
Studies on the molecular structure and infrared spectra of cyclobutene diones, such as squaric acid, reveal insights into their conformation. Matrix isolation spectroscopy combined with theoretical calculations indicates that these molecules adopt structures with specific symmetries, which differ from their crystalline forms (Rostkowska et al., 1997). This knowledge is crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions and Properties
Cyclobutene diones engage in a variety of chemical reactions, offering pathways to diverse functionalized compounds. For instance, the Lewis acid-catalyzed reaction of cyclobutene dione monoacetal with unsaturated organosilanes leads to highly substituted cyclobutenones, demonstrating the compound's role in synthesizing complex molecules (Yamamoto et al., 1996).
Physical Properties Analysis
Cyclobutene diones possess distinctive physical properties, such as strong absorption bands in the UV–vis region and good thermal stability, making them suitable for applications in materials science, as seen in polymers incorporating the cyclobutene dione moiety (Huo et al., 2011).
Chemical Properties Analysis
The chemical properties of cyclobutene diones are influenced by their molecular structure, leading to unique reactivity patterns. For example, the study on the theoretical and spectroscopic analysis of cyclobutene-1,2-diones reveals insights into their electron donation and charge delocalization, highlighting their electronic and chemical versatility (Cerioni et al., 1996).
Applications De Recherche Scientifique
Chemical and Spectroscopic Research : It's used in studying the structures of 4-Alkyl-4-aryl-2-hydroxy-3-phenyl-2-cyclobuten-1-ones (Ried & Vogl, 1982).
Neuroprotective Agents : The 3,4-diamino-3-cyclobutene-1,2-dione group is utilized as an α-amino carboxylic acid bioisostere in a series of in vivo active NMDA antagonists, which have potential as neuroprotectants (Kinney, 1996).
Synthesis of Bicyclooctadienones and Benzocyclobutenes : It acts as a highly reactive dienophil for the synthesis of these compounds (Schmidt & Künz, 1991).
Excitatory Amino Acid Receptors : A derivative of 3,4-dihydroxy-3-cyclobutene-1,2-dione showed high affinity as a displacer for kainate and AMPA binding and was a potent agonist for depolarizing pyramidal neurons (Chan et al., 1995).
Starting Material for Synthesis : 3-Ethenyl-4-methoxycyclobutene-1,2-dione, a variant, serves as a starting material for synthesizing various substituted cyclobutenediones, important for further chemical processes (Xu et al., 1991).
Stabilization of Dianions : This compound stabilizes dianions of squaric and deltic acids, with less negative charge per oxygen (Cerioni et al., 1996).
Precursor to Cyclocarbons : Novel cyclobutenodehydro(n)annulenes synthesized from it serve as precursors to cyclocarbons C-18, C-24, and C-30 (Rubin et al., 1990).
Biomedicinal Screening : The synthesized compounds are useful for biomedicinal screening due to their potential bioactivity (Ivanovsky et al., 2007).
Intermediate in Chemistry of Cyclobutenes : 1,2-Dichlorocyclobuten-3,4-dione is a key intermediate for studying cyclobutenes and their derivatives (Lunelli, 2007).
Metal Ion Sensing : Derivatives of this compound have been used in the development of metal ion sensing applications, particularly for Hg2+ ions in aqueous media (Bae et al., 2009).
Mécanisme D'action
Dibutyl squarate, also known as 3,4-dibutoxycyclobut-3-ene-1,2-dione, Squaric acid dibutyl ester, or 3,4-Dibutoxy-3-cyclobutene-1,2-dione, is a chemical compound with a wide range of applications in the medical field .
Target of Action
The primary targets of Dibutyl squarate are conditions such as warts and alopecia areata or alopecia totalis (autoimmune hair loss), where it is used for treatment through topical immunotherapy .
Mode of Action
It is believed to redirect the inflammatory response by invoking allergic contact dermatitis . This suggests that the compound may act by inducing a type IV hypersensitive response in an HPV-infected tissue, or possibly a nonspecific anti-inflammatory reaction .
Biochemical Pathways
Four metabolic intermediates, including DBP, monobutyl phthalate, phthalic acid, and pyrocatechol, have been identified . Based on these intermediates, a chemical pathway for DBP degradation has been proposed .
Result of Action
The action of Dibutyl squarate results in the treatment of conditions such as warts and alopecia areata or alopecia totalis. It does this by invoking an allergic contact dermatitis, which redirects the inflammatory response .
Safety and Hazards
Propriétés
IUPAC Name |
3,4-dibutoxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-5-7-15-11-9(13)10(14)12(11)16-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRWELTXMQSEIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=O)C1=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183113 | |
| Record name | Squaric acid dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2892-62-8 | |
| Record name | Dibutyl squarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2892-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Squaric acid dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002892628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Squaric acid dibutyl ester | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12223 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2892-62-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Squaric acid dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dibutoxy-3-cyclobutene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYL SQUARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RTO57VG65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

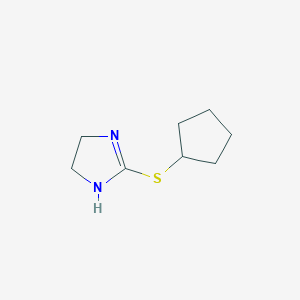


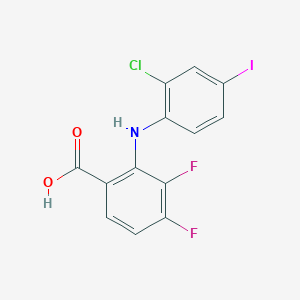
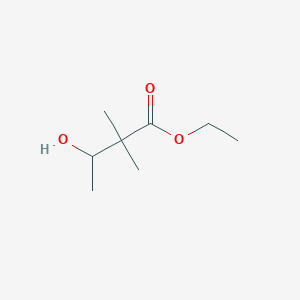

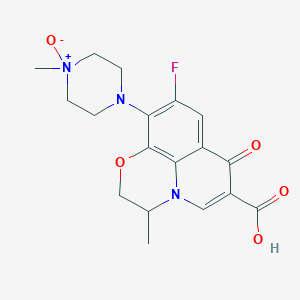
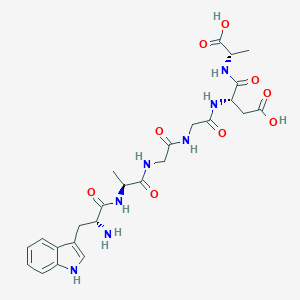

![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine](/img/structure/B20497.png)

